molecular formula C15H12O4 B172630 2-(Benzyloxy)-5-formylbenzoic acid CAS No. 169209-25-0

2-(Benzyloxy)-5-formylbenzoic acid

Cat. No. B172630
M. Wt: 256.25 g/mol
InChI Key: FTTVXHXKTPOQDV-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-5-formylbenzoic acid” is a chemical compound. It is a derivative of benzoic acid, which is a type of carboxylic acid . The compound has a molecular formula of C14H12O3 and an average mass of 228.243 Da .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-5-formylbenzoic acid” consists of a benzoic acid core with a benzyloxy group attached to the second carbon and a formyl group attached to the fifth carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-5-formylbenzoic acid” include a molecular formula of C14H12O3, an average mass of 228.243 Da, and a monoisotopic mass of 228.078644 Da .

Scientific Research Applications

Scale-Up Synthesis Applications

2-(Benzyloxy)-5-formylbenzoic acid and its derivatives find application in the efficient scale-up synthesis of biologically significant compounds. For example, the synthesis of 5-cyano-2-formylbenzoic acid, a key intermediate in various biologically important compounds, has been achieved efficiently using continuous flow-flash chemistry, which is challenging in conventional batch processes (Seto et al., 2019).

Solid-State NMR Study

The compound and its related structures, like 2-acylbenzoic acids, have been studied using solid-state 17O NMR. This research provides insights into the chemical shifts and nuclear quadrupolar coupling tensors for various functional groups in these compounds, contributing to a deeper understanding of their molecular structures (Kong et al., 2017).

Multicomponent Reactions

In the realm of chemical synthesis, 2-formylbenzoic acid, a related compound, plays a crucial role in multicomponent reactions. For instance, it participates in reactions to prepare alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives and isochromeno[3,4-b]pyrrole derivatives. These reactions highlight the importance of 2-formylbenzoic acid derivatives in constructing complex molecular structures in a single synthetic step (Soleimani & Zainali, 2011).

Synthesis of Heterocyclic Compounds

Another application is in the synthesis of heterocyclic compounds. For instance, transformations of 2-formylbenzoic acid provide direct access to various heterocyclic organic compounds like phthalides and isoindolinones, demonstrating its versatility as a starting material in organic synthesis (Niedek et al., 2016).

Bioorthogonal Coupling Reactions

2-Formylbenzoic acid derivatives are also significant in bioorthogonal coupling reactions. These reactions are important in biochemistry for modifying biomolecules in living organisms without interfering with native biochemical processes. For instance, the reaction of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid results in a stable product under physiologically compatible conditions, showcasing its potential in bioconjugation and drug delivery applications (Dilek et al., 2015).

Safety And Hazards

Safety data sheets suggest that compounds similar to “2-(Benzyloxy)-5-formylbenzoic acid” may cause skin and eye irritation. They recommend avoiding ingestion and inhalation, and using personal protective equipment .

Future Directions

While specific future directions for “2-(Benzyloxy)-5-formylbenzoic acid” were not found in the retrieved papers, there is ongoing research into the development of therapeutic peptides, which could potentially involve benzylic compounds . Additionally, the development of new boron reagents for Suzuki–Miyaura coupling could also be a future direction .

properties

IUPAC Name

5-formyl-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTVXHXKTPOQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359555
Record name 2-(benzyloxy)-5-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-formylbenzoic acid

CAS RN

169209-25-0
Record name 2-(benzyloxy)-5-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Lithium hydroxide (3.38 g, 0.14 mol, 3 eq) in water (50 mL) was added to a stirred solution of benzyl 2-benzyloxy-5-formylbenzoate (16.13 g, 0.046 mol, 1 eq) in a mixture of tetrahydrofuran (200 mL) and methanol (50 mL). The solution was stirred overnight, acidified to pH 1 with 10% HCl, and the organic solvents removed in vacuo. The aqueous solution was extracted with ethyl acetate (200 mL), and the organic solution washed with brine (200 mL), then extracted with saturated aqueous sodium bicarbonate (3×200 mL). The basic solution was washed with ethyl acetate (200 mL), then acidified to pH 1 with 10% HCl and back extracted with ethyl acetate (3×200 mL). The organic solution was dried over sodium sulfate and evaporated in vacuo to give a pale yellow powder (10.83 g, 89%). 1H NMR (CDCl3) δ9.94 (s, 1H, O═C—H), 5.37 (s, 2H, CH2Ph).
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3.38 g
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89%

Synthesis routes and methods III

Procedure details

Lithium hydroxide (207 mg, 8.66 mmol) and water (2.5 ml) were added to a solution of phenylmethyl 5-formyl-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in description 96) (1 g, 2.89 mmol) in tetrahydrofuran (10 ml) and methanol (2.5 ml). The mixture was stirred overnight. The tetrahydrofuran/methanol was removed in vacuo and the remaining aqueous solution was acidified to pH=1 and extracted with ethyl acetate (3×20 ml). The solvent was removed in vacuo to yield the title compound as a white solid. 1.1 g.
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207 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DJ Abraham, MK Safo, T Boyiri… - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received June 27, 1995® abstract: Monoaldehyde allosteric effectors of hemoglobin were designed, using molecular modeling software (GRID), to form a Schiff …
Number of citations: 59 pubs.acs.org
N Enakaya - 2023 - search.proquest.com
Sickle cell disease (SCD) is an inherited blood disorder caused by a point mutation in hemoglobin (Hb), the protein in the red blood cell (RBC) responsible for the transport of oxygen (O …
Number of citations: 0 search.proquest.com
MK Safo, S Bruno - … of oxygen therapeutics: from transfusion to …, 2011 - ndl.ethernet.edu.et
Hemoglobin (Hb) remains the most studied and understood example of an allosteric protein. It exists in equilibrium between a tense or T state (unliganded or deoxygenated Hb) and a …
Number of citations: 25 ndl.ethernet.edu.et
MK Safo, GJ Kato - Hematology/Oncology Clinics, 2014 - hemonc.theclinics.com
The erythrocytes in sickle cell disease have long been known to show decreased oxygen affinity compared with those from healthy volunteers. 1–4 This property is measured as an …
Number of citations: 83 www.hemonc.theclinics.com
T Boyiri, MK Safo, RE Danso-Danquah, J Kister… - Biochemistry, 1995 - ACS Publications
MATERIALS AND METHODS Materials and General Procedure. All reagents and starting materials for the synthesis were purchased from Aldrich Chemical Co., Lancaster, Kodak, and …
Number of citations: 54 pubs.acs.org
AA Arrendale - 2012 - search.proquest.com
The Borch lab is interested in the synthesis and biological evaluation of phosphopeptidomimetic prodrugs in order to disrupt proteins that are critical for cancer cell growth and …
Number of citations: 2 search.proquest.com

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